molecular formula C21H21N3O3 B2668853 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 1235267-25-0

2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2668853
CAS No.: 1235267-25-0
M. Wt: 363.417
InChI Key: VZBMJCWBCAWGLO-UHFFFAOYSA-N
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Description

“2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety (a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The compound also contains functional groups such as carboxamide and ketone .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a chromene ring system, which is a fused six-membered benzene ring and a five-membered pyran ring. Attached to this chromene system would be a carboxamide functional group. The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, another six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The chromene moiety could potentially undergo electrophilic aromatic substitution reactions, and the nitrogen-containing rings could potentially participate in various nucleophilic substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the carboxamide group could potentially increase its polarity and solubility in water. The aromatic rings could contribute to its stability and possibly its color .

Scientific Research Applications

Crystalline Structures and Polymorphism

Research has elucidated the crystalline structures and polymorphism of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, which crystallizes in specific space groups. This understanding is crucial for the development of materials with desired physical and chemical properties (Reis et al., 2013).

Polyamide Synthesis with Photosensitive Groups

Novel monomers have been synthesized for use in direct polycondensation reactions with aromatic diamines, leading to the creation of new aromatic polyamides with photosensitive coumarin pendent groups. These materials exhibit good solubility, thermal properties, and the ability to form flexible, transparent films, useful in various industrial applications (Nechifor, 2009).

Biological Evaluation of Coumarin Derivatives

Innovative coumarin derivatives containing a thiazolidin-4-one ring have been synthesized and evaluated for their biological properties, indicating potential applications in developing new antibacterial and antifungal agents (Ramaganesh et al., 2010).

Anticancer Activity and Photophysical Properties

Certain 2-oxo-2H-chromenylpyrazolecarboxylates have been synthesized and shown to exhibit anticancer activity against various human cancer cell lines, including prostate, lung adenocarcinoma, and cervical cancer cells. Their photophysical properties (UV and fluorescence) were also studied, highlighting their potential use in cancer research and treatment (Kumar et al., 2013).

Synthesis of Novel Heterocycles

New heterocyclic compounds have been synthesized, demonstrating the versatility of related chemical structures in creating molecules with potential applications in pharmacology and materials science. These include the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and the exploration of their chemical properties (Karthikeyan et al., 2014).

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its exact mechanism of action. The biological activity of a compound can depend on many factors, including its structure, the presence of functional groups, and its interactions with biological targets .

Safety and Hazards

Without specific toxicity data or safety studies on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially clinical trials if it shows promise as a therapeutic agent .

Properties

IUPAC Name

2-oxo-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(17-13-16-5-1-2-6-18(16)27-21(17)26)23-14-15-8-11-24(12-9-15)19-7-3-4-10-22-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBMJCWBCAWGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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